Cas no 1337089-66-3 (2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol)

2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol 化学的及び物理的性質
名前と識別子
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- 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol
- EN300-1933405
- 1337089-66-3
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- インチ: 1S/C8H7ClF3NO/c9-4-2-1-3-5(14)6(4)7(13)8(10,11)12/h1-3,7,14H,13H2
- InChIKey: NHODDTSJFOLLNF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(C(F)(F)F)N)O
計算された属性
- せいみつぶんしりょう: 225.0168260g/mol
- どういたいしつりょう: 225.0168260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.2Ų
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933405-0.05g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1933405-0.5g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1933405-2.5g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1933405-1g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1933405-1.0g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1933405-0.1g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1933405-5.0g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1933405-10g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1933405-5g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1933405-0.25g |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol |
1337089-66-3 | 0.25g |
$1183.0 | 2023-09-17 |
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenolに関する追加情報
Introduction to 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol (CAS No. 1337089-66-3)
2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1337089-66-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both amino and chloro substituents on a phenolic backbone, alongside a fluorinated ethyl side chain. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents.
The fluorinated ethyl group in 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol introduces unique electronic and steric properties to the molecule. Fluorine atoms are well-known for their ability to modulate the metabolic stability, lipophilicity, and binding affinity of pharmaceutical compounds. In this context, the trifluoroethyl group enhances the compound's potential as a bioactive molecule by influencing its pharmacokinetic profile. This modification can lead to improved solubility in both aqueous and lipid environments, which is crucial for drug formulation and delivery.
The amino group at the 1-position of the phenol ring provides a site for further functionalization, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in medicinal chemistry, where structural modifications can fine-tune biological activity. The presence of both an amino and a chloro substituent on the aromatic ring suggests that 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol may exhibit multiple interactions with biological targets, such as enzymes or receptors. Such dual interaction points can enhance binding specificity and efficacy.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential biological activity of compounds like 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol with greater accuracy. By leveraging machine learning algorithms and large-scale databases of bioactive molecules, scientists can identify promising candidates for further experimental validation. These computational approaches have been instrumental in accelerating the drug discovery process and reducing the time required to bring new therapies to market.
In particular, studies have highlighted the role of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacological properties. The trifluoroethyl group, in particular, has been shown to enhance metabolic stability by resisting degradation by cytochrome P450 enzymes. This resistance is critical for extending the half-life of drugs and ensuring sustained therapeutic effects. Additionally, fluorine atoms can increase lipophilicity, which can improve membrane penetration and oral bioavailability.
The chlorophenol moiety in 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol is another key structural feature that contributes to its potential biological activity. Chlorophenols are known for their diverse biological effects and have been investigated for their roles in antimicrobial, antifungal, and anti-inflammatory applications. The combination of an amino group with a chlorophenolic backbone suggests that this compound may exhibit similar properties while also offering new avenues for therapeutic intervention.
Current research in the field of pharmaceutical chemistry increasingly focuses on developing small molecules that can modulate protein-protein interactions (PPIs). These interactions are often difficult to target with traditional small-molecule drugs due to their lack of well-defined binding pockets. However, compounds like 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol, with their multifaceted structural features, may provide new opportunities for disrupting PPIs relevant to various diseases.
Moreover, green chemistry principles have guided the synthesis of 1337089-66-3, emphasizing sustainable practices and minimal environmental impact. The use of efficient synthetic routes and environmentally benign reagents has become increasingly important in modern drug development. These approaches not only reduce waste but also ensure that processes are scalable for industrial production.
The potential applications of 2-(1-amino-2,2,2-trifluoroethyl)-3-chlorophenol extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable intermediate in organic synthesis, allowing chemists to build more complex molecules with tailored properties. This versatility underscores the importance of exploring novel chemical entities like this one.
In conclusion,1337089-66-3 represents a fascinating compound with significant potential in medicinal chemistry. Its structural features—particularly the combination of an amino group,fluorinated ethyl side chain, and chlorophenolic backbone—make it a promising candidate for further investigation into drug discovery and development. As research continues to uncover new therapeutic targets and methodologies,this compound may play an important role in addressing unmet medical needs.
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